molecular formula C18H16Cl2N2O2 B2863971 2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 819807-03-9

2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No. B2863971
CAS RN: 819807-03-9
M. Wt: 363.24
InChI Key: QPCMAFJEEXEVMW-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a complex organic molecule that contains an indole and a dichlorophenoxy group. Indoles are a class of compounds that are part of many biologically active substances . The dichlorophenoxy group is commonly found in certain types of herbicides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Medicine: Tubulin Inhibition and Cancer Therapy

This compound has been studied for its potential as a tubulin inhibitor, which is significant in cancer therapy. Tubulin inhibitors disrupt microtubule dynamics, which are crucial for cell division. By targeting the colchicine binding site in tubulin, analogues of this compound have shown promise in inhibiting cancer cell migration and overcoming drug resistance in cancer cells .

Agriculture: Herbicide Development

In agriculture, derivatives of this compound have been explored for their herbicidal activity. The aim is to develop selective herbicides that target weeds without affecting crops. The compound’s mode of action includes the inhibition of essential plant growth processes, leading to the death of unwanted vegetation .

Biotechnology: Fluorophores for OLEDs

In biotechnology, the compound’s derivatives are used to create fluorophores with high fluorescence quantum yield and thermal stability. These properties make them suitable for use in organic light-emitting diodes (OLEDs), which are used in display and lighting technologies .

Environmental Science: Pollution Remediation

Research in environmental science has focused on the compound’s role in pollution remediation. Its chemical structure allows it to bind with pollutants, facilitating their breakdown and removal from the environment. This application is crucial in the detoxification of contaminated sites .

Materials Science: Electroluminescence

The compound’s derivatives have been utilized in materials science to develop materials with electroluminescent properties. These materials are used in the creation of devices that emit light in response to an electric current, such as LEDs .

Chemistry: Synthesis of Heterocycles

In chemistry, the compound is used in the synthesis of heterocycles, which are rings containing at least two different elements as members of its ring(s). These heterocycles are foundational structures in many pharmaceuticals and are used to create a wide range of functional molecules .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it’s a drug, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-5-6-17(15(20)9-13)24-11-18(23)21-8-7-12-10-22-16-4-2-1-3-14(12)16/h1-6,9-10,22H,7-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCMAFJEEXEVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide

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